1-(Azetidine-3-carbonyl)azepane

Descripción general

Descripción

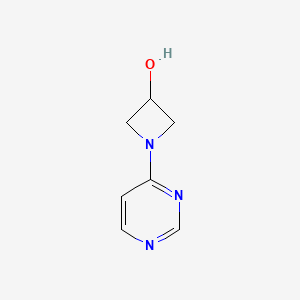

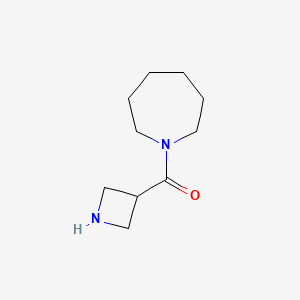

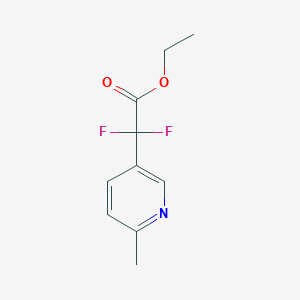

1-(Azetidine-3-carbonyl)azepane, commonly known as ACZA, is a heterocyclic compound that belongs to the family of azepanes. It is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of azetidines, such as this compound, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . They have a well-defined, three-dimensional structure of these sp3-rich scaffolds . This structure not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits .Aplicaciones Científicas De Investigación

Azetidine and Azepane Synthesis

Azetidines fitted with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation, leading to the production of 1-azonia-bicyclo[3.2.0]heptane. This intermediate can be opened by different nucleophiles (e.g., cyanide, azide, or acetate anions) to produce mixtures of pyrrolidines and azepanes. The distribution of these five- or seven-membered rings depends on the substitution pattern on the azetidine ring, the nature of the nucleophile used, and quantum mechanical DFT calculations that rationalize observed regioselectivities for nucleophilic opening (Drouillat et al., 2016).

Advanced Synthesis Techniques

Protected 3-haloazetidines, important building blocks in medicinal chemistry, have been prepared on a gram-scale. These intermediates are utilized to synthesize a series of high-value azetidine-3-carboxylic acid derivatives, showcasing the versatility of azetidines in synthesizing complex chemical structures (Ji et al., 2018).

Enantioselective Synthesis

Palladium-catalyzed enantioselective α-C–H coupling has been applied to a wide range of amines, including azetidines and azepanes, demonstrating the utility of chiral phosphoric acids in achieving high enantioselectivities and exclusive regioselectivity for the synthesis of bioactive compounds (Jain et al., 2016).

Modular Construction

A novel method for the modular construction of azetidines exploits the high ring strain associated with azabicyclo[1.1.0]butane. This technique allows for the preparation of azetidinyl boronic esters, which can be further functionalized, demonstrating a significant advancement in the synthesis of medicinally relevant motifs (Fawcett et al., 2019).

Mecanismo De Acción

Target of Action

Azetidines are used in organic synthesis and medicinal chemistry

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization

Análisis Bioquímico

Biochemical Properties

1-(Azetidine-3-carbonyl)azepane plays a significant role in various biochemical reactions due to its unique structure. The azetidine ring, known for its strain-driven reactivity, interacts with several enzymes and proteins. These interactions often involve nucleophilic attack on the strained ring, leading to ring-opening reactions. The compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and activity .

Cellular Effects

This compound has been observed to affect various cellular processes. It influences cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. This modulation can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and inhibit or activate their activity. For example, it can inhibit the activity of certain proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. These interactions are often mediated by the formation of hydrogen bonds and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and reduction. The compound can also undergo conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body. These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization patterns can influence the compound’s activity and function. For example, mitochondrial localization of this compound can affect mitochondrial metabolism and energy production. Additionally, the compound’s localization within the endoplasmic reticulum can influence protein folding and secretion .

Propiedades

IUPAC Name |

azepan-1-yl(azetidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(9-7-11-8-9)12-5-3-1-2-4-6-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQCYRFSJQQSKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

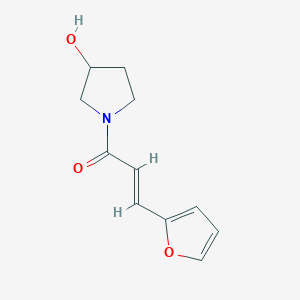

![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)

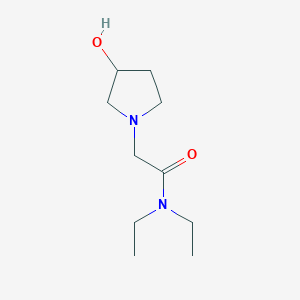

![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)

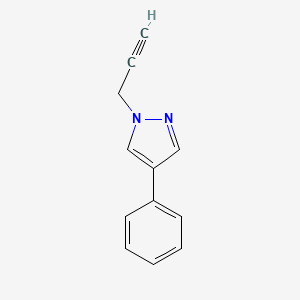

![2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B1489796.png)